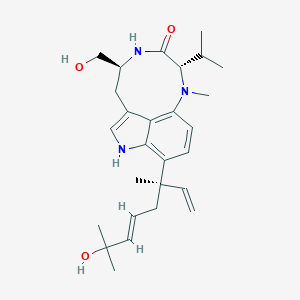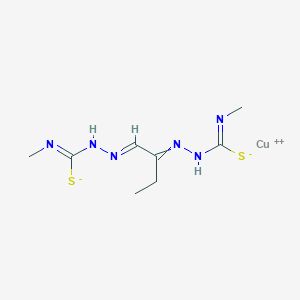
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is a copper-containing complex that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This complex has been extensively studied for its anticancer and antimicrobial properties.
作用機序
The mechanism of action of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is not fully understood. However, it is believed that the complex exerts its anticancer and antimicrobial effects by disrupting the redox balance within cells. The copper ions in the complex are thought to generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components such as DNA, proteins, and lipids.
生化学的および生理学的効果
Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been shown to have a number of biochemical and physiological effects. In cancer cells, the complex has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis and metastasis. In microbial cells, the complex has been shown to disrupt cell membrane integrity and inhibit cell division.
実験室実験の利点と制限
One advantage of using Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) in lab experiments is its stability. The complex is highly stable and can be stored for long periods of time without degradation. Another advantage is its broad-spectrum activity against cancer cells and microbial cells. However, one limitation of using this complex in lab experiments is its cytotoxicity. The complex can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone). One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the complex. Another area of interest is the investigation of the complex's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, the development of targeted delivery systems for the complex could improve its efficacy and reduce its toxicity to normal cells.
合成法
The synthesis of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) involves the reaction of ethylglyoxal with N(4)-methylthiosemicarbazone in the presence of copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ions. The resulting complex is a deep blue solid that is highly stable. The synthesis of this complex has been optimized by various researchers to increase the yield and purity of the final product.
科学的研究の応用
Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. This complex has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
特性
CAS番号 |
127207-06-1 |
|---|---|
製品名 |
Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) |
分子式 |
C8H16CuN6S2+2 |
分子量 |
321.9 g/mol |
IUPAC名 |
copper;N'-methyl-N-[[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6S2.Cu/c1-4-6(12-14-8(16)10-3)5-11-13-7(15)9-2;/h5H,4H2,1-3H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6?; |
InChIキー |
YUAOROJGTBZHPA-UHFFFAOYSA-N |
異性体SMILES |
CCC(=NNC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
SMILES |
CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
正規SMILES |
CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
同義語 |
copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) Cu-ETSM ethylglyoxal bis(N(4)-methylthiosemicarbazone)copper (II) complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



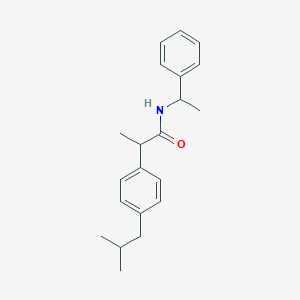
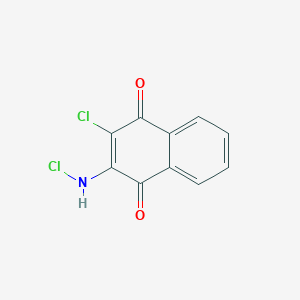
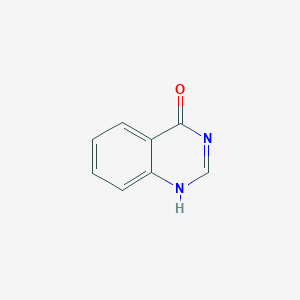
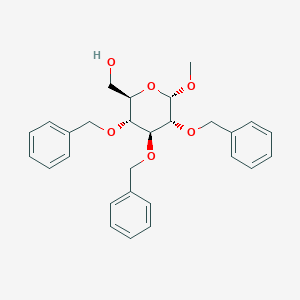
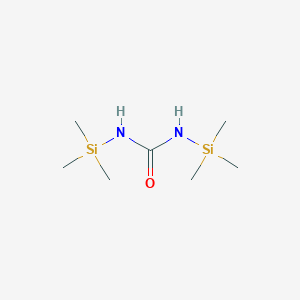
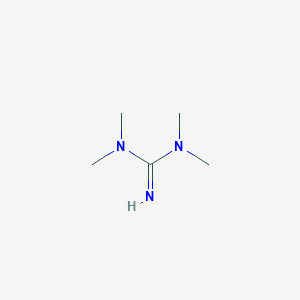
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
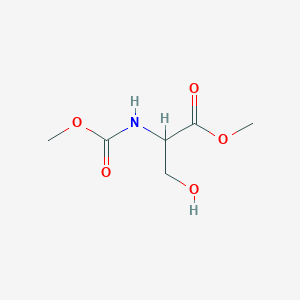
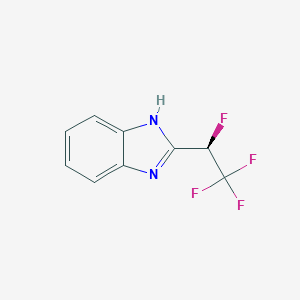
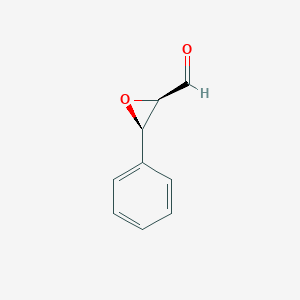
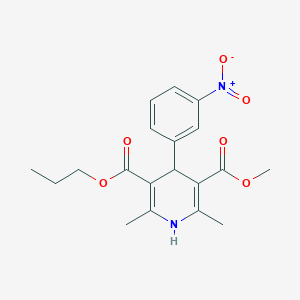
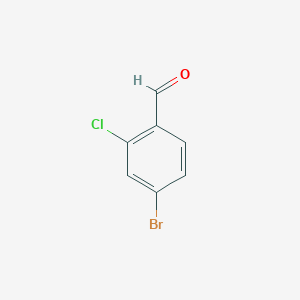
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)
